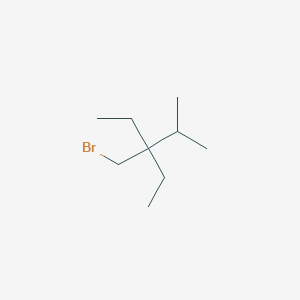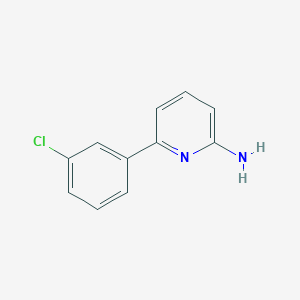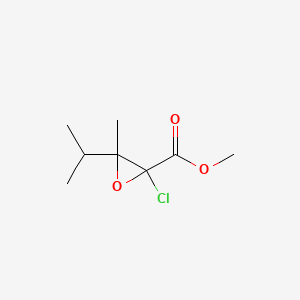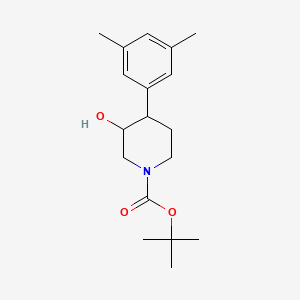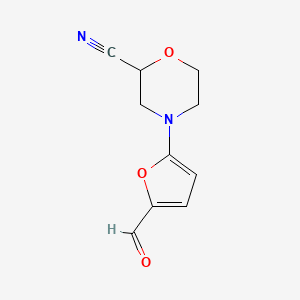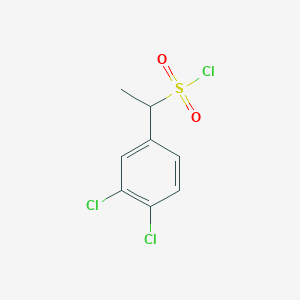
1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7Cl3O2S. It is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3,4-dichlorobenzene with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For instance, nucleophilic substitution with an amine would yield a sulfonamide .
Scientific Research Applications
1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor in the development of pharmaceuticals.
Industry: The compound is employed in the production of agrochemicals and dyes
Mechanism of Action
The mechanism by which 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride exerts its effects involves the sulfonyl chloride group reacting with nucleophilic sites on target molecules. This reaction can modify the structure and function of the target molecule, leading to various biological and chemical effects .
Comparison with Similar Compounds
- 1-(2,4-Dichlorophenyl)ethane-1-sulfonyl chloride
- 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl fluoride
Uniqueness: 1-(3,4-Dichlorophenyl)ethane-1-sulfonyl chloride is unique due to its specific reactivity and the presence of both chlorine and sulfonyl chloride groups, which confer distinct chemical properties compared to similar compounds .
Properties
Molecular Formula |
C8H7Cl3O2S |
|---|---|
Molecular Weight |
273.6 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7Cl3O2S/c1-5(14(11,12)13)6-2-3-7(9)8(10)4-6/h2-5H,1H3 |
InChI Key |
ZNILLUWZNXVYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(Aminomethyl)-2-methylcyclopentyl]-2-hydroxyacetic acid](/img/structure/B13166365.png)
![7-[(Methylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B13166366.png)
![1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one](/img/structure/B13166376.png)
![Methyl 2,5,7-trimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13166386.png)

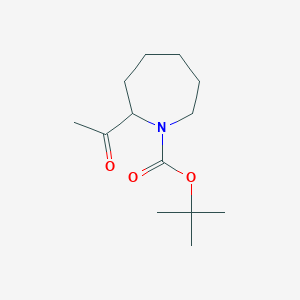
![5-(2-Azabicyclo[2.2.1]heptan-2-YL)furan-2-carbaldehyde](/img/structure/B13166401.png)


